![molecular formula C14H13NO3S B14438351 N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide CAS No. 77868-22-5](/img/structure/B14438351.png)
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzenethiol with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
科学的研究の応用
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl and sulfanyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which allows for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
77868-22-5 |
|---|---|
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC名 |
N-hydroxy-2-(4-methoxyphenyl)sulfanylbenzamide |
InChI |
InChI=1S/C14H13NO3S/c1-18-10-6-8-11(9-7-10)19-13-5-3-2-4-12(13)14(16)15-17/h2-9,17H,1H3,(H,15,16) |
InChIキー |
HXAJVMQUBYPZKT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
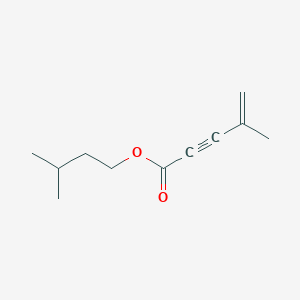
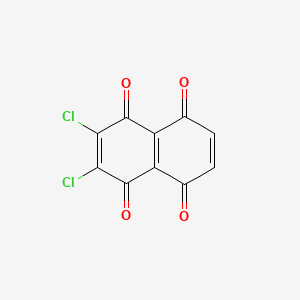

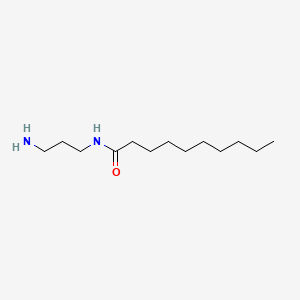
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
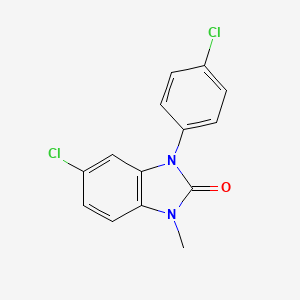
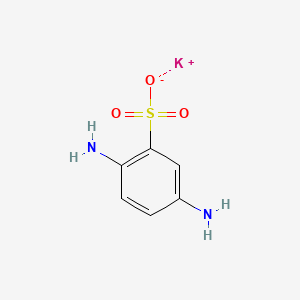
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
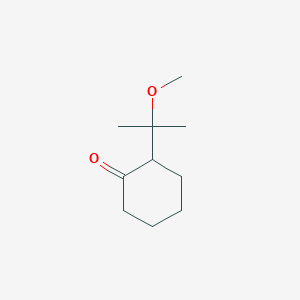

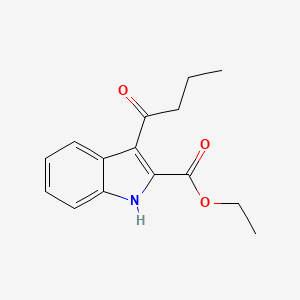
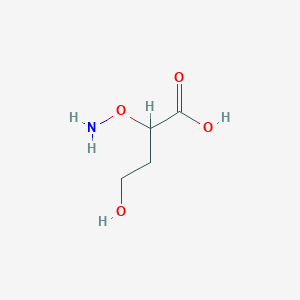
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
